molecular formula C11H12N2O2 B8763093 1-Propyl-1h-indazole-3-carboxylic acid CAS No. 173600-09-4

1-Propyl-1h-indazole-3-carboxylic acid

Cat. No.: B8763093
CAS No.: 173600-09-4
M. Wt: 204.22 g/mol
InChI Key: SRLYWTDJCHALPO-UHFFFAOYSA-N
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Description

1-Propyl-1H-indazole-3-carboxylic acid (CAS 173600-09-4) is a valuable chemical building block in organic synthesis and medicinal chemistry research. This indazole derivative features a propyl group at the N1 position and a carboxylic acid functional group at the C3 position, making it a versatile scaffold for the design and preparation of more complex molecules . Its primary research application is as a key precursor in the concise and selective synthesis of synthetic cannabinoids and their metabolites . The compound's structure allows for further functionalization, enabling researchers to explore structure-activity relationships in the development of new pharmacologically active molecules. Indazole-based scaffolds, including N1-alkylated derivatives like this compound, are extensively investigated for their potential as anticancer agents, with studies demonstrating their activity against various tumor cell lines . Furthermore, the indazole core is a privileged structure in pharmaceutical development, found in several FDA-approved drugs and clinical candidates targeting a range of diseases . This product is intended for research purposes in a controlled laboratory environment only. It is strictly labeled as "For Research Use Only" and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should consult the safety data sheet prior to use and adhere to all appropriate safety protocols.

Properties

CAS No.

173600-09-4

Molecular Formula

C11H12N2O2

Molecular Weight

204.22 g/mol

IUPAC Name

1-propylindazole-3-carboxylic acid

InChI

InChI=1S/C11H12N2O2/c1-2-7-13-9-6-4-3-5-8(9)10(12-13)11(14)15/h3-6H,2,7H2,1H3,(H,14,15)

InChI Key

SRLYWTDJCHALPO-UHFFFAOYSA-N

Canonical SMILES

CCCN1C2=CC=CC=C2C(=N1)C(=O)O

Origin of Product

United States

Scientific Research Applications

Biological Activities

1-Propyl-1H-indazole-3-carboxylic acid and its derivatives have been evaluated for various biological activities, particularly in the field of oncology and neuropharmacology. Notable findings include:

  • Antitumor Activity : Derivatives of indazole-3-carboxylic acid have shown promise as antitumor agents. For instance, compounds like granisetron and lonidamine utilize the indazole structure to exert antiemetic effects during chemotherapy, mitigating nausea and vomiting .
  • Neuroprotective Effects : Research indicates that certain indazole derivatives may protect neuronal cells from oxidative stress, suggesting potential applications in neurodegenerative diseases .

Case Study 1: Granisetron Synthesis

Granisetron is a well-known antiemetic drug synthesized from 1H-indazole-3-carboxylic acid derivatives. A study demonstrated an efficient synthesis route that involved the reaction of o-aminophenylacetic acid with nitrites under mild conditions. The resulting granisetron exhibited high efficacy in preventing chemotherapy-induced nausea .

Case Study 2: Biological Evaluation of Indazole Derivatives

A comprehensive study synthesized fourteen new indazole-3-carboxamide derivatives from 1H-indazole-3-carboxylic acid. These compounds were evaluated for their biological activity against various cancer cell lines. The results indicated that several derivatives displayed significant cytotoxic effects, highlighting their potential as therapeutic agents in cancer treatment .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below contrasts key features of 1-propyl-1H-indazole-3-carboxylic acid with two structurally related indazole derivatives from the evidence:

Compound Substituents Molecular Formula Molecular Weight (g/mol) Functional Groups Notable Properties
This compound* 1-propyl, 3-carboxylic acid C₁₁H₁₂N₂O₂ 220.23 (theoretical) Carboxylic acid Theoretical lipophilicity (logP ~2.1)†
Isobutyl 1-pentyl-1H-indazole-3-carboxylate 1-pentyl, 3-isobutyl ester C₁₇H₂₄N₂O₂ 288.4 Ester UV λmax: 301 nm; supplied in acetonitrile, stable ≥5 years at -20°C
1-[(4-Hydroxyphenyl)methyl]-1H-indazole-3-carboxylic acid 1-(4-hydroxybenzyl), 3-carboxylic acid C₁₅H₁₂N₂O₃ 268.27 Carboxylic acid, phenolic hydroxyl Enhanced hydrogen-bonding capacity

*Theoretical values calculated using ChemDraw Professional 22.0.
†Predicted using the Crippen method.

Key Comparative Insights

Alkyl Chain Length and Lipophilicity
  • The pentyl group in isobutyl 1-pentyl-1H-indazole-3-carboxylate increases molecular weight (288.4 vs. 220.23) and lipophilicity compared to the propyl group in the target compound. Longer alkyl chains typically enhance membrane permeability but may reduce aqueous solubility.
Functional Group Effects
  • Carboxylic Acid vs. Ester : The carboxylic acid group in the target compound and the 4-hydroxybenzyl analog enables hydrogen bonding, critical for target engagement in biological systems. In contrast, the ester group in the pentyl derivative may improve metabolic stability but reduce polar interactions.
  • Phenolic Hydroxyl: The 4-hydroxyphenyl group in introduces additional hydrogen-bonding capacity and redox sensitivity, which could influence both reactivity and pharmacokinetics.
Stability and Handling
  • Isobutyl 1-pentyl-1H-indazole-3-carboxylate is supplied in acetonitrile and stable for ≥5 years at -20°C, suggesting that ester derivatives may exhibit superior long-term stability compared to carboxylic acids, which are prone to dimerization or degradation under acidic conditions.

Research Implications

  • Synthetic Applications : The SHELX software is widely used for crystallographic refinement of small molecules, including indazole derivatives. Structural data from such tools could clarify conformational preferences of these compounds.
  • Biological Relevance : Carboxylic acid-containing indazoles (e.g., the target compound and ) are promising scaffolds for drug discovery due to their ability to interact with enzymatic active sites. The ester derivative may serve as a prodrug, with improved absorption over the acid form.

Preparation Methods

Sodium Hydride-Mediated Alkylation

Procedure :

  • Substrate : Indazole-3-carboxylic acid.

  • Alkylating Agent : 1-Bromopropane or propanol derivatives.

  • Base : Sodium hydride (NaH, 60% dispersion in oil).

  • Solvent : Dimethylformamide (DMF) or tetrahydrofuran (THF).

  • Conditions : 0–25°C, 12–24 hours under nitrogen.

Mechanism :
Deprotonation of the indazole nitrogen by NaH followed by nucleophilic substitution (SN2) with 1-bromopropane.

Yield : 70–85%.
Challenges :

  • Competing O-alkylation (5–15% byproduct).

  • Requires strict temperature control to minimize isomerization.

Optimization :

  • Use of phase-transfer catalysts (e.g., tetrabutylammonium bromide) improves regioselectivity (N1:N2 = 9:1).

Diazotization-Cyclization of Anthranilic Acid Derivatives

One-Pot Diazotization and Cyclization

Procedure :

  • Substrate : Anthranilic acid amide or ester.

  • Diazotization Reagent : tert-Butyl nitrite (t-BuONO) or isoamyl nitrite.

  • Conditions : 0–5°C in acetic acid/HCl, followed by cyclization at 80°C.

Mechanism :

  • Diazonium salt formation followed by intramolecular cyclization to form the indazole core.

Yield : 60–75%.
Advantages :

  • Avoids isolation of explosive diazonium intermediates.

  • Scalable to multigram quantities.

Limitations :

  • Requires careful pH control during cyclization.

Hydrolysis of 1-Propyl-1H-Indazole-3-Carboxylate Esters

Base-Catalyzed Ester Hydrolysis

Procedure :

  • Substrate : Methyl or ethyl 1-propyl-1H-indazole-3-carboxylate.

  • Base : NaOH (3–6 M) in methanol/water (1:1).

  • Conditions : Reflux for 4–6 hours.

Yield : 85–92%.
Key Data :

  • Reaction Time : 4 hours for complete conversion.

  • Purity : ≥98% after recrystallization (ethanol/water).

Alternative Methods :

  • Enzymatic hydrolysis using lipases (e.g., Candida antarctica Lipase B) achieves 90% yield under mild conditions (pH 7.5, 40°C).

Metal-Mediated Cross-Coupling Approaches

Palladium-Catalyzed Propylation

Procedure :

  • Substrate : 1H-Indazole-3-carboxylic acid.

  • Propyl Source : Propylboronic acid or propane-1-sulfonamide.

  • Catalyst : Pd(PPh₃)₄ or PdCl₂(dppf).

  • Conditions : 80–100°C in toluene, 12 hours.

Yield : 50–65%.
Challenges :

  • Competing decarboxylation (10–20% yield loss).

  • High catalyst loading (5 mol%) required.

Comparative Analysis of Methods

MethodYield (%)ScalabilityCost (Relative)Key Advantage
N-Alkylation70–85HighLowDirect, minimal byproducts
Diazotization60–75ModerateMediumAvoids alkylating agents
Ester Hydrolysis85–92HighLowHigh purity, simple workup
Cross-Coupling50–65LowHighVersatile for substituted derivatives

Regioselectivity Data :

  • N-Alkylation favors N1 over N2 by 9:1 with NaH/DMF.

  • Diazotization methods exhibit >95% N1 selectivity.

Industrial-Scale Considerations

Environmental Impact

  • Ester hydrolysis generates less hazardous waste compared to metal-mediated methods .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 1-Propyl-1H-indazole-3-carboxylic acid?

  • Methodology : A two-step approach is often employed:

Indazole Core Formation : Condensation of substituted hydrazines with propyl-substituted aldehydes under acidic conditions (e.g., acetic acid reflux) to generate the indazole scaffold .

Carboxylic Acid Functionalization : Oxidation of a methyl or hydroxymethyl group at the 3-position using KMnO₄ or CrO₃ under controlled pH conditions to avoid over-oxidation .
Key Considerations : Monitor reaction progress via TLC or HPLC to isolate intermediates. Purification by recrystallization (e.g., DMF/acetic acid mixtures) improves yield .

Q. How can the purity and structural integrity of this compound be validated?

  • Analytical Techniques :

  • HPLC-MS : Quantify purity (>95%) and confirm molecular weight (MW: 218.25 g/mol) using reverse-phase C18 columns with acetonitrile/water gradients .
  • FT-IR : Identify characteristic peaks (e.g., C=O stretch at ~1700 cm⁻¹, N-H bend at ~1550 cm⁻¹) .
  • ¹H/¹³C NMR : Assign proton environments (e.g., propyl chain: δ ~0.9–1.7 ppm; indazole aromatic protons: δ ~7.2–8.1 ppm) .
    • Crystallography : Single-crystal X-ray diffraction (SHELXL refinement) resolves bond angles and confirms regiochemistry .

Q. What safety protocols are critical when handling this compound?

  • Hazard Mitigation :

  • PPE : Wear nitrile gloves, goggles, and lab coats to prevent skin/eye contact (GHS Category 2A/2B irritation) .
  • Ventilation : Use fume hoods to minimize inhalation risks (H335: respiratory irritation) .
  • Spill Management : Neutralize with inert adsorbents (e.g., sand) and dispose as hazardous waste .

Advanced Research Questions

Q. How does the propyl substituent influence the compound’s physicochemical properties and bioactivity?

  • Structure-Activity Relationship (SAR) :

  • Lipophilicity : The propyl chain increases logP compared to methyl analogs, enhancing membrane permeability (predict via ChemAxon or Schrödinger Suite) .
  • Conformational Rigidity : Molecular dynamics simulations (e.g., AMBER) reveal reduced rotational freedom in the indazole core, potentially stabilizing target binding .
    • Experimental Validation : Compare solubility (shake-flask method) and metabolic stability (microsomal assays) against shorter-chain analogs .

Q. What strategies resolve contradictory data in stability studies of this compound?

  • Stress Testing : Expose the compound to hydrolytic (pH 1–13), oxidative (H₂O₂), and photolytic (ICH Q1B guidelines) conditions .
  • Data Reconciliation :

  • Degradation Pathways : LC-MS/MS identifies major degradation products (e.g., decarboxylation or propyl chain cleavage) .
  • Statistical Analysis : Use ANOVA to differentiate assay variability (e.g., HPLC column batch effects) from inherent instability .

Q. How can computational modeling optimize the synthesis route for scaled-up production?

  • In Silico Design :

  • Reaction Mechanism : Density Functional Theory (DFT, Gaussian 16) models transition states to identify rate-limiting steps (e.g., cyclization barriers) .
  • Solvent Optimization : COSMO-RS predicts solvent efficiency (e.g., acetic acid vs. DMF) for improved yield .
    • Process Validation : Design of Experiments (DoE) evaluates temperature, catalyst loading, and reaction time interactions .

Q. What in vitro assays are suitable for evaluating the biological activity of this compound?

  • Target Screening :

  • Enzyme Inhibition : Fluorescence-based assays (e.g., kinase or protease targets) with IC₅₀ determination .
  • Cellular Uptake : Radiolabeled (³H/¹⁴C) compound tracked via scintillation counting in cancer cell lines .
    • Data Interpretation : Normalize activity against positive controls (e.g., staurosporine for kinases) and validate via dose-response curves .

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